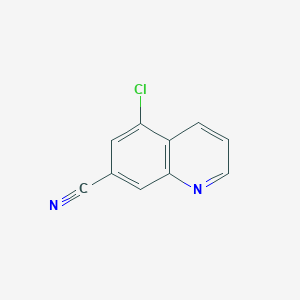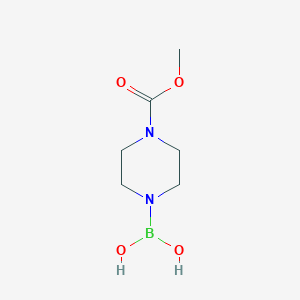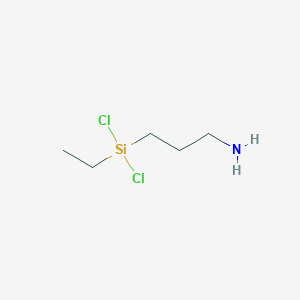
3-(Dichloro(ethyl)silyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dicloro(etil)silil)propan-1-amina es un compuesto organosilícico con la fórmula molecular C5H13Cl2NSi. Se caracteriza por la presencia de un átomo de silicio enlazado a un grupo etilo y dos átomos de cloro, junto con una parte de propan-1-amina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Dicloro(etil)silil)propan-1-amina normalmente implica la reacción de 3-aminopropilsilano con cloruro de etilo en presencia de un agente clorante. La reacción se lleva a cabo en condiciones controladas para asegurar la formación selectiva del producto deseado. El esquema general de la reacción es el siguiente:
3-aminopropilsilano+cloruro de etiloagente clorante3-(Dicloro(etil)silil)propan-1-amina
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(Dicloro(etil)silil)propan-1-amina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, son cruciales para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Dicloro(etil)silil)propan-1-amina sufre varias reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reacciones de Oxidación: El grupo amina puede ser oxidado para formar las iminas o amidas correspondientes.
Reacciones de Reducción: El compuesto puede ser reducido para formar derivados de silano con diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Sustitución: Los reactivos como los alcóxidos de sodio o los tiolatos se utilizan comúnmente en condiciones suaves.
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos Principales Formados
Sustitución: Formación de derivados alcóxidos o tioderivados.
Oxidación: Formación de iminas o amidas.
Reducción: Formación de derivados de silano con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(Dicloro(etil)silil)propan-1-amina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como precursor para la síntesis de compuestos organosilícicos y como reactivo en síntesis orgánica.
Biología: Se ha investigado su posible uso en la modificación de biomoléculas y como agente de reticulación en química de proteínas.
Medicina: Se ha explorado su posible uso en sistemas de administración de fármacos y como bloque de construcción para compuestos farmacéuticos.
Industria: Se utiliza en la producción de materiales a base de silicona y como agente de acoplamiento en química de polímeros.
Mecanismo De Acción
El mecanismo de acción de 3-(Dicloro(etil)silil)propan-1-amina implica su capacidad de formar enlaces estables con varios sustratos. El átomo de silicio puede formar enlaces covalentes fuertes con átomos de oxígeno, nitrógeno y carbono, lo que lo convierte en un reactivo versátil en la síntesis química. El compuesto también puede actuar como nucleófilo o electrófilo, dependiendo de las condiciones de reacción, lo que le permite participar en una amplia gama de transformaciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Cloro(etil)silil)propan-1-amina: Estructura similar pero con un átomo de cloro.
3-(Dicloro(metil)silil)propan-1-amina: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
3-(Dicloro(fenil)silil)propan-1-amina: Estructura similar pero con un grupo fenilo en lugar de un grupo etilo.
Singularidad
3-(Dicloro(etil)silil)propan-1-amina es único debido a su combinación específica de grupos funcionales, que le confiere una reactividad y propiedades distintas. La presencia de átomos de cloro y un grupo etilo en el átomo de silicio permite modificaciones selectivas y aplicaciones diversas en varios campos.
Propiedades
Número CAS |
93917-77-2 |
|---|---|
Fórmula molecular |
C5H13Cl2NSi |
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
3-[dichloro(ethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H13Cl2NSi/c1-2-9(6,7)5-3-4-8/h2-5,8H2,1H3 |
Clave InChI |
NEESUDGGMYDIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CCCN)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


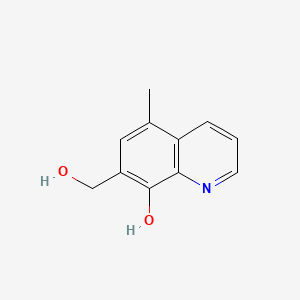
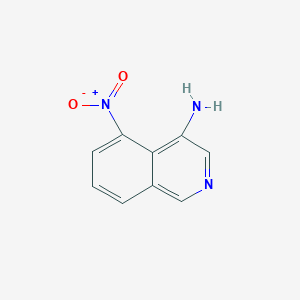

![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)
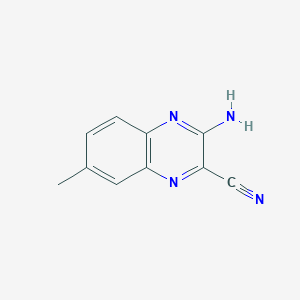
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)



![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)

